1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone
Description
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is a structurally complex molecule featuring a 1,4-thiazepane core substituted with a 2-fluorophenyl group at the 7-position and an o-tolyloxy-ethanone moiety at the 4-position. The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, contributes to conformational flexibility, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-15-6-2-5-9-18(15)24-14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNNWPWTPUOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as a diamine and a thiol, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the o-Tolyloxy Group: This can be done through etherification reactions, where an o-tolyl alcohol is reacted with an appropriate electrophile.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity, while the thiazepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Bioactivity Insights
- No direct bioactivity data are available.
- Triazole-Thio-Ethanones: Exhibit antifungal and anticancer properties due to sulfonyl and difluorophenyl groups, with IC₅₀ values in the micromolar range against Candida albicans .
- Benzothiazine-Methanones: Reported as COX-2 inhibitors with reduced gastrointestinal toxicity compared to traditional NSAIDs .
Biological Activity
The compound 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is a synthetic organic molecule characterized by a thiazepane ring, a fluorophenyl group, and an o-tolyloxy moiety. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
Binding Affinity : The fluorophenyl group enhances the compound's binding affinity to specific receptors or enzymes, potentially increasing its efficacy in modulating biological pathways.
Stability and Bioavailability : The thiazepane ring contributes to the overall stability and bioavailability of the compound, which are critical factors for therapeutic applications.
Biological Activities
Research indicates that compounds with similar structural features have demonstrated a range of biological activities, including:
Anticancer Properties : Compounds containing thiazepane and benzofuran moieties have been studied for their potential in treating various cancers. The unique combination of functional groups in this compound may enhance its ability to target cancer cells effectively.
Anti-inflammatory Effects : Some studies suggest that thiazepane derivatives exhibit anti-inflammatory properties. This could be relevant for conditions such as arthritis or other inflammatory diseases.
Neurological Implications : Given the presence of the fluorophenyl group, there is potential for neuroprotective effects. Research into similar compounds suggests they may influence neurotransmitter systems or provide neuroprotection under stress conditions.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 : Anticancer Activity of Thiazepane Derivatives | Demonstrated that thiazepane-containing compounds inhibit tumor growth in vitro and in vivo models. |
| Study 2 : Anti-inflammatory Properties | Investigated the anti-inflammatory effects of benzofuran derivatives in animal models, showing significant reduction in inflammation markers. |
| Study 3 : Neuroprotective Effects | Reported that similar fluorinated compounds protect neuronal cells from oxidative stress-induced damage. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step routes starting with thiazepane ring formation via cyclization of precursors (e.g., 2-aminoethanethiol derivatives) followed by fluorophenyl and o-tolyloxy group introduction via nucleophilic substitution or coupling reactions. Catalysts (e.g., Pd complexes) and solvents (e.g., DMF) are critical for yield optimization . Reaction parameters (temperature, pH) must be controlled to minimize by-products; purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR (¹H/¹³C) : Resolves thiazepane ring conformation, fluorophenyl substituent orientation, and o-tolyloxy group connectivity .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₁FNO₂S) and isotopic patterns .
- X-ray crystallography : Provides absolute stereochemistry and intermolecular interactions in crystal lattices .
Q. What are the key structural features influencing its reactivity?
- The thiazepane ring’s sulfur atom enhances nucleophilicity, enabling alkylation or oxidation. The 2-fluorophenyl group directs electrophilic substitution (e.g., halogenation), while the o-tolyloxy ether is susceptible to cleavage under acidic conditions .
Advanced Research Questions
Q. How can computational modeling predict biological targets for this compound?
- Approach : Use molecular docking (AutoDock, Schrödinger) to screen against protein databases (e.g., PDB). The fluorophenyl group’s electron-withdrawing effects may enhance binding to enzymes like carbonic anhydrase or kinase receptors. Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to rationalize reactivity .
Q. What experimental strategies resolve contradictions in reported synthetic yields?
- Analysis : Discrepancies arise from varying cyclization efficiencies (40–75%) due to competing side reactions (e.g., ring-opening). Use design of experiments (DoE) to optimize catalyst loading and solvent polarity. Monitor intermediates via LC-MS to identify bottlenecks .
Q. How does the o-tolyloxy group impact metabolic stability compared to other aryloxy substituents?
- Methodology : Conduct in vitro microsomal assays (human/rat liver microsomes) to compare half-life (t½) with analogs. The methyl group on o-tolyloxy may sterically hinder cytochrome P450 oxidation, improving stability. Validate via HPLC-MS metabolite profiling .
Q. What mechanisms explain its potential enzyme inhibition activity?
- Hypothesis : The thiazepane ring’s sulfur interacts with catalytic residues (e.g., zinc in metalloenzymes), while the fluorophenyl group stabilizes hydrophobic pockets. Kinetics assays (e.g., fluorescence quenching) quantify inhibition constants (Kᵢ). Compare with fluorophenyl-free analogs to isolate electronic effects .
Q. How can photostability be assessed under varying light conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
